

# An In-Depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride

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## Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1294411

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This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Methoxy-5-nitrobenzotrifluoride**, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

**2-Methoxy-5-nitrobenzotrifluoride** (CAS No: 654-76-2) is a substituted aromatic compound with the molecular formula  $C_8H_6F_3NO_3$ .<sup>[1][2]</sup> Its structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.<sup>[1]</sup>

## Physical and Chemical Data

The key physical and chemical properties of **2-Methoxy-5-nitrobenzotrifluoride** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	221.13 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	79-81 °C	[1]
Boiling Point	~267.2 °C at 760 mmHg	[1]
Solubility	Low in water; Soluble in common organic solvents such as dichloromethane and toluene.	
Purity	Typically ≥99.0%	[1]
Calculated logP	2.6	[3]
Calculated pKa	Not available	
Density	Not available	
Vapor Pressure	Not available	

## Chemical Reactivity and Synthetic Utility

The reactivity of **2-Methoxy-5-nitrobenzotrifluoride** is dictated by its three functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability in potential drug candidates.[4] The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, a key transformation for further functionalization. The methoxy group is an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions.

## Reduction of the Nitro Group

A common and crucial reaction of **2-Methoxy-5-nitrobenzotrifluoride** is the reduction of the nitro group to form 2-Methoxy-5-aminobenzotrifluoride. This transformation is a gateway to a wide range of derivatives, as the resulting aniline is a versatile nucleophile.

This protocol describes a general procedure for the reduction of a nitroaromatic compound using catalytic hydrogenation, a method known for its high efficiency and clean reaction profile. [5]

Materials:

- **2-Methoxy-5-nitrobenzotrifluoride**
- Methanol (reagent grade)
- 10% Palladium on carbon (Pd/C)
- Hydrogen gas (H<sub>2</sub>)
- Inert gas (Nitrogen or Argon)
- Filtration agent (e.g., Celite®)

Procedure:

- In a suitable hydrogenation vessel, dissolve **2-Methoxy-5-nitrobenzotrifluoride** in methanol.
- Carefully add 10% Pd/C to the solution under an inert atmosphere.
- Seal the vessel and purge it with hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

- Wash the filter cake with methanol to ensure all the product is collected.
- Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-5-aminobenzotrifluoride, which can be further purified by recrystallization or column chromatography.

## Synthesis of 2-Methoxy-5-nitrobenzotrifluoride

A plausible synthetic route to **2-Methoxy-5-nitrobenzotrifluoride** involves the nucleophilic aromatic substitution of a chlorine atom in 2-chloro-5-nitrobenzotrifluoride with a methoxy group from sodium methoxide.

## Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

- 2-Chloro-5-nitrobenzotrifluoride[6]
- Sodium methoxide
- Methanol (anhydrous)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloro-5-nitrobenzotrifluoride in anhydrous methanol.[6]
- Add sodium methoxide to the solution. The reaction is typically performed with a slight excess of the nucleophile.
- Heat the reaction mixture to reflux and maintain this temperature, with stirring, for several hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.

- Cool the reaction mixture to room temperature and carefully neutralize any excess sodium methoxide with a dilute acid (e.g., 1 M HCl).
- Remove the methanol under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure to yield the crude product.
- Purify the crude **2-Methoxy-5-nitrobenzotrifluoride** by recrystallization or column chromatography.

## Spectroscopic Properties

The structural confirmation of **2-Methoxy-5-nitrobenzotrifluoride** relies on various spectroscopic techniques.

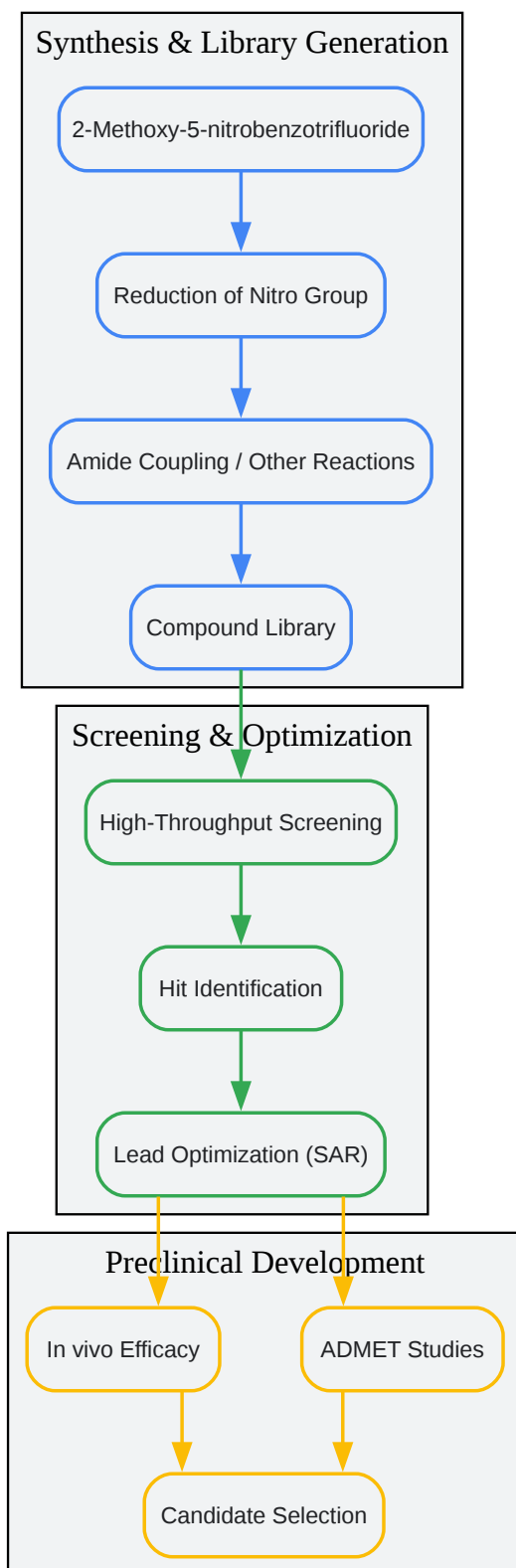
- Mass Spectrometry (MS): The electron ionization mass spectrum is available in the NIST database.<sup>[2]</sup>
- Infrared (IR) Spectroscopy: The IR spectrum, showing characteristic peaks for the nitro, methoxy, and trifluoromethyl groups, is also available from NIST.<sup>[2]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra are not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures.<sup>[7][8]</sup>
  - <sup>1</sup>H NMR: Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. A singlet with an integration of 3H would be observed for the methoxy group protons.
  - <sup>13</sup>C NMR: Eight distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

- $^{19}\text{F}$  NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the  $\text{CF}_3$  group is sensitive to the electronic environment of the aromatic ring.[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[\[4\]](#)[\[12\]](#) As such, **2-Methoxy-5-nitrobenzotrifluoride** serves as a valuable building block in the synthesis of novel therapeutic agents.[\[1\]](#) Its utility is highlighted in the synthesis of compounds with potential antimicrobial and anticancer activities.[\[13\]](#)[\[14\]](#)

The following diagram illustrates a general workflow where an intermediate like **2-Methoxy-5-nitrobenzotrifluoride** is utilized in a drug discovery program.

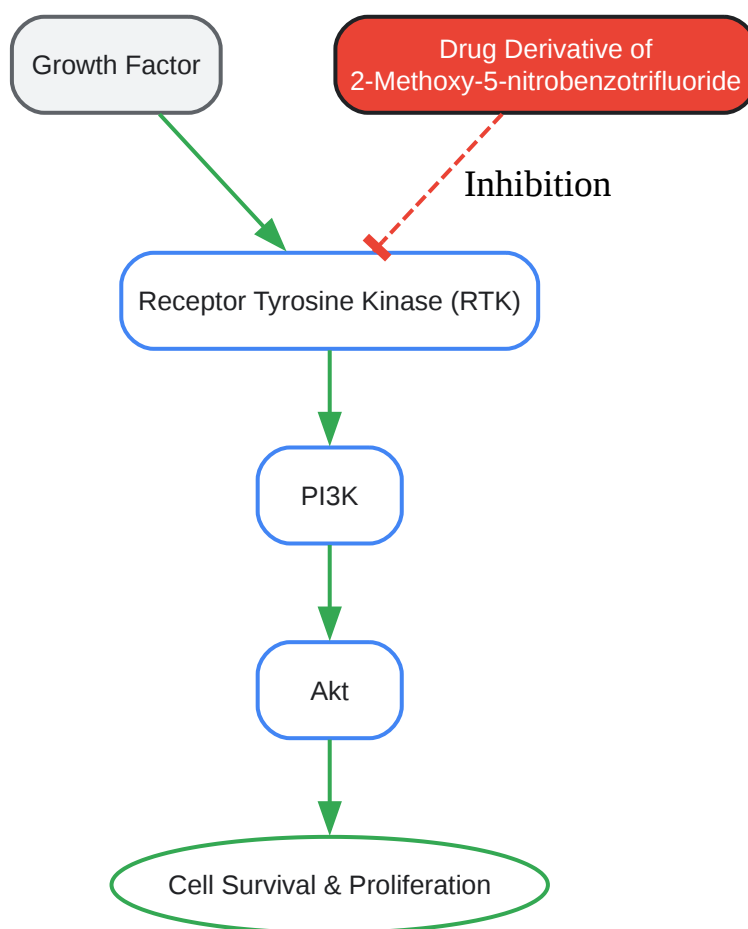


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Caption: Drug discovery workflow utilizing **2-Methoxy-5-nitrobenzotrifluoride**.

## Hypothetical Signaling Pathway Involvement

While there is no direct evidence of **2-Methoxy-5-nitrobenzotrifluoride** modulating specific signaling pathways, its derivatives, owing to the trifluoromethyl moiety, could potentially be designed to target various cellular pathways implicated in diseases like cancer.[4] For instance, a synthesized derivative could act as a kinase inhibitor. The diagram below illustrates a hypothetical scenario where a drug derived from this intermediate inhibits a pro-survival signaling pathway.



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Caption: Hypothetical inhibition of an RTK signaling pathway by a drug derivative.

## Conclusion

**2-Methoxy-5-nitrobenzotrifluoride** is a chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique combination of functional groups makes it a



valuable precursor in the development of new pharmaceuticals and other specialty chemicals. This guide has provided a detailed overview of its chemical properties, synthetic accessibility, and potential applications, offering a solid foundation for researchers and developers working with this compound.

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